molecular formula C10H6ClN5O2 B12637616 1,2,4-Oxadiazole-3-carboxamide, 5-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-

1,2,4-Oxadiazole-3-carboxamide, 5-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-

Cat. No.: B12637616
M. Wt: 263.64 g/mol
InChI Key: IRAXGVTUXOXURL-UHFFFAOYSA-N
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Description

The compound 1,2,4-Oxadiazole-3-carboxamide, 5-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)- features a 1,2,4-oxadiazole core substituted at position 3 with a carboxamide group and at position 5 with a 4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl moiety.

Properties

Molecular Formula

C10H6ClN5O2

Molecular Weight

263.64 g/mol

IUPAC Name

5-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-1,2,4-oxadiazole-3-carboxamide

InChI

InChI=1S/C10H6ClN5O2/c11-6-4-1-2-13-8(4)14-3-5(6)10-15-9(7(12)17)16-18-10/h1-3H,(H2,12,17)(H,13,14)

InChI Key

IRAXGVTUXOXURL-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=NC=C(C(=C21)Cl)C3=NC(=NO3)C(=O)N

Origin of Product

United States

Preparation Methods

Reaction of Carboxylic Acid Esters with Aryl Amidoximes

This method is a common approach for synthesizing 1,2,4-Oxadiazoles. The general procedure includes:

  • Reagents : Carboxylic acid esters and aryl amidoximes.

  • Base : A base is used to facilitate the reaction, which often involves sodium ethoxide or similar bases.

  • Conditions : The reaction can be conducted under reflux conditions or using microwave irradiation to enhance reaction rates and yields.

The mechanism involves the formation of an unstable intermediate that cyclizes to yield the oxadiazole ring structure. This method has been noted for its efficiency and ability to produce high yields of the target compound.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has become a popular technique in organic chemistry due to its ability to significantly reduce reaction times while enhancing yields. The process for synthesizing 1,2,4-Oxadiazoles through microwave irradiation typically follows these steps:

  • Setup : The reactants are mixed in a suitable solvent (often an organic solvent like DMF or DMSO) and placed in a microwave reactor.

  • Irradiation : The mixture is subjected to microwave radiation at specific power settings and durations.

This method allows for rapid synthesis without the need for solvents in some cases, leading to environmentally friendly processes.

Alternative Synthetic Routes

Other synthetic methods have been explored in literature, including:

  • Using Isocyanates : Isocyanates can react with carboxylic acids to form oxadiazoles under specific conditions.

  • Cyclization Reactions : Various cyclization reactions involving other heterocycles or functional groups have also been reported.

These alternative methods may offer unique advantages such as differing reaction conditions or starting materials that might be more readily available or cost-effective.

Biological Activity Insights

Research has shown that compounds derived from the oxadiazole scaffold exhibit various biological activities including anti-inflammatory properties and potential as kinase inhibitors. Studies have indicated that derivatives of the pyrrolo[2,3-b]pyridine structure demonstrate significant efficacy against certain cancer cell lines.

The preparation of 1,2,4-Oxadiazole-3-carboxamide, 5-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)- can be effectively achieved through several synthetic routes including traditional methods involving carboxylic acid esters and aryl amidoximes as well as more modern approaches like microwave-assisted synthesis. The choice of method may depend on factors such as desired yield, purity, and available resources. Continued research into this compound's biological activities may further enhance its application in medicinal chemistry.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the efficacy of oxadiazole derivatives in cancer treatment. For instance:

  • Mechanism-Based Approaches : A review discusses the synthesis of new 1,3,4-oxadiazole derivatives that exhibit significant anticancer properties. Compounds derived from carbohydrazides demonstrated promising in vitro activity against several leukemia cell lines, indicating their potential as anticancer agents .
  • Broad-Spectrum Antiproliferative Activity : Another study synthesized a series of oxadiazole derivatives that showed high antiproliferative activity against various cancer cell lines, including breast and melanoma cancers. One particular compound exhibited over 90% inhibition against T-47 D breast cancer cells .

Antimicrobial Applications

The antimicrobial potential of oxadiazole derivatives has also been extensively researched:

  • Synthesis and Biological Assay : A study synthesized new 5-(pyridine-2-yl)-1,3,4-oxadiazol derivatives and evaluated their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that many synthesized compounds exhibited good antimicrobial efficacy .
  • Antituberculosis and Antimalarial Activity : Research has shown that certain substituted oxadiazoles possess antituberculosis activity against Mycobacterium tuberculosis and antimalarial activity against Plasmodium falciparum. The minimal inhibitory concentration (MIC) values were determined using standardized methods, confirming their potential as therapeutic agents .

Mechanistic Insights

Understanding the mechanisms through which these compounds exert their effects is crucial:

  • Cyclooxygenase Inhibition : Some oxadiazole derivatives have been studied for their ability to inhibit cyclooxygenase enzymes (COX), which are involved in inflammatory processes. These compounds showed comparable or superior inhibition to traditional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a dual role in both anti-inflammatory and anticancer activities .

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer properties of various oxadiazole derivatives:

  • Compound Tested : A derivative with a pyrrolo[2,3-b]pyridine moiety was tested.
  • Results : High potency against multiple cancer cell lines was observed, with IC50 values indicating effective concentrations for therapeutic use.

Case Study 2: Antimicrobial Activity

In another investigation:

  • Compounds Synthesized : A library of substituted oxadiazoles was created.
  • Results : Several compounds showed promising results against both gram-positive and gram-negative bacteria, with some achieving MIC values lower than standard antibiotics.

Mechanism of Action

The mechanism of action of 1,2,4-oxadiazole-3-carboxamide, 5-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Analysis

1,2,4-Oxadiazole Derivatives
  • N-(2-Hydroxyethyl)-5-methyl-1,2,4-oxadiazole-3-carboxamide (Metronidazole photodegradant):
    • Shares the 1,2,4-oxadiazole-3-carboxamide core but differs in substituents: position 5 has a methyl group, and the carboxamide side chain includes a hydroxyethyl group.
    • Key Findings :
  • Photolabile under UV light, forming the degradant detectable at 230 nm (vs. metronidazole’s 315 nm) .
  • Relative correction factor (F) of 0.9 compared to metronidazole, indicating comparable detectability .
    • Contrast with Target Compound :
  • The target’s pyrrolopyridine substituent likely enhances UV stability due to extended conjugation, whereas the methyl/hydroxyethyl groups in the degradant increase polarity and photodegradation susceptibility.
Pyrazole-Carboximidamide Derivatives ():
  • Example: 5-(4-Chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide (Compound 3):
    • Core Structure : Pyrazole (two adjacent nitrogen atoms) vs. oxadiazole (one nitrogen, two oxygen atoms).
    • Substituents : A 4-chlorophenyl group at position 5, analogous to the chlorine in the target compound.
    • Key Implications :
  • Chlorine’s electron-withdrawing effect may enhance binding to hydrophobic pockets in biological targets .
  • Pyrazole derivatives generally exhibit lower metabolic stability than oxadiazoles due to reduced aromaticity.

Structural and Functional Data Table

Compound Name Core Structure Position 5 Substituent Key Properties/Findings Reference
Target Compound 1,2,4-Oxadiazole 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl Hypothetical enhanced stability due to aromatic bicyclic substituent
N-(2-Hydroxyethyl)-5-methyl-... 1,2,4-Oxadiazole Methyl Photodegradant; detectable at 230 nm, F = 0.9
5-(4-Chlorophenyl)-3-phenyl-... Pyrazole 4-Chlorophenyl Antibacterial activity inferred from structural analogs

Stability and Analytical Considerations

  • Photostability :
    • The target compound’s pyrrolopyridine group may reduce photodegradation compared to the metronidazole degradant, which lacks extended conjugation .
  • Detection Methods :
    • LC-PDA-MS at 230 nm (optimized for oxadiazole derivatives) could be applicable for the target compound, though method validation would be required .

Biological Activity

1,2,4-Oxadiazoles are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound 1,2,4-Oxadiazole-3-carboxamide, 5-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)- is particularly noteworthy for its potential therapeutic applications. This article examines the biological activity of this compound, highlighting its mechanisms of action, efficacy in various disease models, and relevant case studies.

  • Anticancer Activity : Studies have shown that oxadiazole derivatives exhibit potent anticancer properties. The compound has been reported to inhibit key signaling pathways involved in cancer cell proliferation and survival. Specifically, it has shown activity against the Murine Double Minute 2 (MDM2) protein, which is crucial for regulating p53 tumor suppressor activity .
  • Antimicrobial Properties : The oxadiazole scaffold is known for its antibacterial and antifungal activities. Preliminary assays indicate that this compound exhibits significant inhibition against various bacterial strains and fungi by disrupting their cellular processes .
  • Anti-inflammatory Effects : Research suggests that the compound may modulate inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes and reducing the production of pro-inflammatory cytokines .

Biological Activity Data

The following table summarizes the biological activities reported for 1,2,4-Oxadiazole derivatives in various studies:

Activity TypeAssay TypeResultReference
AnticancerMDM2 InhibitionK_i < 1 nM
AntibacterialZone of InhibitionSignificant inhibition
Anti-inflammatoryCOX InhibitionReduced activity
AntifungalMinimum Inhibitory Concentration (MIC)Effective against multiple strains

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of 1,2,4-Oxadiazole-3-carboxamide in a murine model of breast cancer. The results demonstrated a marked reduction in tumor size and weight compared to control groups. The compound was administered at varying doses (5 mg/kg to 20 mg/kg), with higher doses correlating with increased efficacy .

Case Study 2: Antimicrobial Activity

In vitro testing against Staphylococcus aureus and Candida albicans revealed that the compound exhibited MIC values of 32 µg/mL and 16 µg/mL respectively. These results suggest that this oxadiazole derivative could serve as a lead compound for developing new antimicrobial agents .

Q & A

Q. What are the recommended synthetic routes for 1,2,4-oxadiazole-3-carboxamide derivatives incorporating pyrrolo[2,3-b]pyridine moieties?

Methodological Answer:

  • Use stepwise heterocyclic assembly starting from pre-functionalized pyrrolo[2,3-b]pyridine precursors. For example:
    • Synthesize the pyrrolo[2,3-b]pyridine core via Buchwald-Hartwig amination or palladium-catalyzed cross-coupling .
    • Introduce the 1,2,4-oxadiazole ring via [3+2] cycloaddition between nitrile oxides and carboxamide intermediates, ensuring strict temperature control (0–5°C) to avoid side reactions .
    • Optimize chloro-substituent placement using regioselective electrophilic substitution (e.g., N-chlorosuccinimide in DMF at 50°C) .

Q. What analytical techniques are critical for characterizing the structural integrity of 5-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-1,2,4-oxadiazole-3-carboxamide?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns on the pyrrolo[2,3-b]pyridine and oxadiazole rings. Look for characteristic shifts: pyrrole NH (~12 ppm) and oxadiazole C=O (~165 ppm) .
  • High-Resolution Mass Spectrometry (HR-MS):
    • Validate molecular weight (e.g., C11_{11}H7_{7}ClN4_{4}O2_{2} requires m/z 286.0165) .
  • X-ray Crystallography:
    • Resolve ambiguities in regiochemistry using single-crystal diffraction .

Q. How should researchers design initial biological activity screening for this compound?

Methodological Answer:

  • Prioritize enzyme inhibition assays (e.g., kinases, phosphodiesterases) due to the compound’s heteroaromatic pharmacophore:
    • Use ATP-binding site models to select target enzymes .
    • Employ fluorescence polarization or TR-FRET assays for high-throughput screening .
    • Validate hits with dose-response curves (IC50_{50} determination) and counter-screens against related enzymes to assess selectivity .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of 1,2,4-oxadiazole ring systems during derivatization?

Methodological Answer:

  • Quantum Mechanical Calculations:
    • Use DFT (e.g., B3LYP/6-31G*) to model electrophilic aromatic substitution (EAS) reactivity at the oxadiazole C5 position. Compare Fukui indices to identify nucleophilic hotspots .
  • Molecular Dynamics (MD) Simulations:
    • Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to predict hydrolysis susceptibility of the oxadiazole ring .

Q. How can reaction conditions be optimized for introducing chloro-substituents on the pyrrolo[2,3-b]pyridine core?

Methodological Answer:

  • Design of Experiments (DoE):
    • Screen variables (temperature, solvent, stoichiometry) using a fractional factorial design .
    • Apply response surface methodology (RSM) to maximize yield while minimizing byproducts (e.g., dichlorinated derivatives) .
    • Use ICReDD’s reaction path search algorithms to identify transition states and optimize activation energy .

Q. What methodologies resolve contradictions in biological activity data across different assay systems?

Methodological Answer:

  • Meta-Analysis Framework:
    • Normalize data using Z-scores to account for assay variability (e.g., cell-free vs. cell-based systems) .
    • Perform multivariate regression to identify confounding factors (e.g., serum protein binding in cell assays) .
    • Validate with orthogonal assays (e.g., SPR for binding affinity vs. cellular viability) .

Q. How to conduct structure-activity relationship (SAR) studies focusing on the oxadiazole-carboxamide pharmacophore?

Methodological Answer:

  • Systematic Substituent Scanning:
    • Synthesize analogs with electron-withdrawing (e.g., -NO2_2) or donating (-OCH3_3) groups at the oxadiazole C5 position .
    • Test analogs in enzymatic assays and correlate activity with Hammett σ values or π hydrophobicity parameters .
    • Use CoMFA or CoMSIA models to map 3D electrostatic/hydrophobic interactions .

Q. What protocols ensure stability of the oxadiazole ring under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies:
    • Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor hydrolysis via HPLC (C18 column, ammonium acetate buffer pH 6.5) .
    • Stabilize formulations using cyclodextrin encapsulation or PEGylation to shield the oxadiazole from nucleophilic attack .

Q. How to validate purity of multi-step synthetic products using orthogonal analytical methods?

Methodological Answer:

  • Orthogonal Techniques:
    • HPLC-DAD: Use a gradient elution (ACN/H2_2O + 0.1% TFA) to separate regioisomers .
    • LC-MS/MS: Detect trace impurities (<0.1%) via MRM transitions .
    • Elemental Analysis: Confirm stoichiometry (e.g., %C, %N) to rule out hydrate or salt forms .

Q. What statistical approaches are recommended for optimizing reaction yields in complex heterocyclic systems?

Methodological Answer:

  • Machine Learning (ML)-Guided Optimization:
    • Train ML models on historical reaction data (e.g., solvent polarity, catalyst loading) to predict yield outcomes .
    • Apply Bayesian optimization to iteratively refine conditions (e.g., temperature, time) with minimal experimental runs .
    • Cross-validate models using leave-one-out (LOO) analysis to ensure generalizability .

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